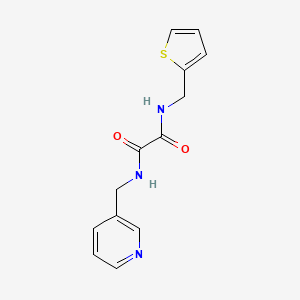

N1-(pyridin-3-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(pyridin-3-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the oxalamide family and has been found to exhibit interesting biochemical and physiological effects.

科学的研究の応用

1. Catalytic Applications

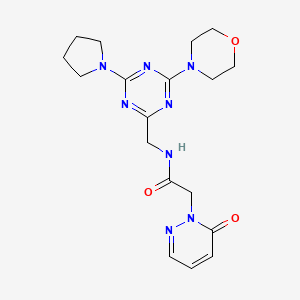

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has shown effectiveness as a ligand in copper-catalyzed coupling reactions, facilitating the formation of internal alkynes (Chen et al., 2023). Similarly, N,N'-Bis(pyridin-2-ylmethyl)oxalamide was found to be an appropriate promoter for copper-catalyzed N-arylation of oxazolidinones and amides at room temperature (Bhunia et al., 2022).

2. Structural Analysis

The structural and Hirshfeld surface analysis of two conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide revealed insights into their molecular packing, highlighting the importance of hydrogen bonding in their structure (Jotani et al., 2016).

3. Pharmaceutical Compound Libraries

N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide was identified as a ligand effective for copper‐catalyzed C−O cross‐couplings, demonstrating the potential of pharmaceutical compound libraries in discovering new ligand structures (Chan et al., 2019).

4. Ligand Efficiency in Chemical Reactions

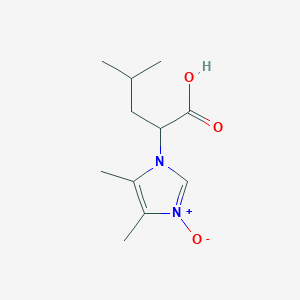

N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid was identified as an efficient ligand for CuI-catalyzed amination of aryl halides, showing high functional group tolerance and moderate to excellent yields (Wang et al., 2015).

5. Chemical Synthesis

The synthesis of N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide molecule and its use as a pig pheromonal odorant was documented, showing its potential in estrus control in pigs (박창식 et al., 2009).

6. Coordination Behavior with Metal Complexes

Studies have shown the coordination behavior of ligands like 1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanamine with Cu(II) complexes, revealing diverse structures and behaviors (Bettencourt-Dias et al., 2010).

7. Luminescent and Optical Properties

Research on chiral cadmium(II) complexes constructed with (1R,2R)-N1,N2-bis(pyridinylmethyl)cyclohexane-1,2-diamine derivatives demonstrated luminescent properties, indicating potential applications as optical materials (Cheng et al., 2013).

8. Microwave-Assisted Reactions

An efficient methodology was developed for the synthesis of N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides using microwave irradiation, showcasing its superiority over existing procedures (Zhiyou et al., 2015).

特性

IUPAC Name |

N-(pyridin-3-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c17-12(15-8-10-3-1-5-14-7-10)13(18)16-9-11-4-2-6-19-11/h1-7H,8-9H2,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXSWTAEJQATMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2465440.png)

![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/no-structure.png)

![2-Chloro-N-cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2465450.png)

![N-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2465461.png)